molecular formula C24H28N4O2 B6487444 N-[(3,4-dimethylphenyl)methyl]-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide CAS No. 1286706-52-2

N-[(3,4-dimethylphenyl)methyl]-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide

Cat. No.: B6487444
CAS No.: 1286706-52-2
M. Wt: 404.5 g/mol
InChI Key: KZUAQQDNCGSQND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,4-Dimethylphenyl)methyl]-2-[3-(morpholin-4-yl)-4-phenyl-1H-pyrazol-1-yl]acetamide is a synthetic acetamide derivative characterized by a pyrazole core substituted with a phenyl group at position 4 and a morpholine ring at position 2. The acetamide side chain is further modified with a 3,4-dimethylbenzyl group.

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-2-(3-morpholin-4-yl-4-phenylpyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-18-8-9-20(14-19(18)2)15-25-23(29)17-28-16-22(21-6-4-3-5-7-21)24(26-28)27-10-12-30-13-11-27/h3-9,14,16H,10-13,15,17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZUAQQDNCGSQND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNC(=O)CN2C=C(C(=N2)N3CCOCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Features and Substituent Analysis

The compound’s uniqueness lies in its combination of:

  • Pyrazole core : Substituted with phenyl (C-4) and morpholine (C-3).
  • Acetamide linkage : Connects the pyrazole to a 3,4-dimethylbenzyl group.
  • Morpholine ring : Enhances solubility and bioavailability, as seen in similar drugs .

Table 1: Comparison of Structural Features

Compound Name / ID Pyrazole Substituents Acetamide Side Chain Additional Functional Groups Reference
Target Compound 3-Morpholine, 4-phenyl 3,4-Dimethylbenzyl None
2-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide 3,5-Dimethyl, 4-nitro 3-Morpholine sulfonyl Nitro group
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Thiazole core 2-Morpholine Chlorophenyl
2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine Chromenone Fluoro, isopropoxy
Pharmacological and Physicochemical Properties

While direct data for the target compound are lacking, analogs provide insights:

  • Morpholine-containing compounds : Exhibit improved CNS permeability and solubility (e.g., orexin-1 receptor antagonists in ) .
  • Pyrazole-acetamide derivatives : Demonstrated activity in elastase inhibition () and antiproliferative effects () .
  • Melting points : Morpholine derivatives often have MP >250°C (e.g., 302–304°C in ) .

Table 3: Property Comparison

Compound Name / ID Melting Point (°C) Bioactivity Solubility Reference
Target Compound Not reported Not reported Likely moderate*
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide Not reported Not reported 95% purity
Example 83 () 302–304 Kinase inhibition (assumed) Low (brown solid)

*Inferred from morpholine’s hydrophilicity.

Critical Analysis of Structural Divergence and Implications

  • Morpholine vs. Other Heterocycles: The morpholine ring in the target compound may confer better metabolic stability compared to thiazole () or chromenone () derivatives .
  • 3,4-Dimethylbenzyl Group : This lipophilic substituent could enhance membrane permeability relative to nitro () or sulfonyl () groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.